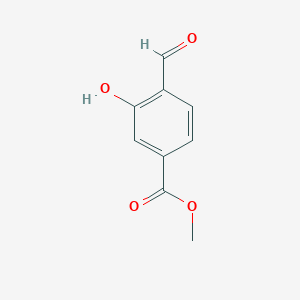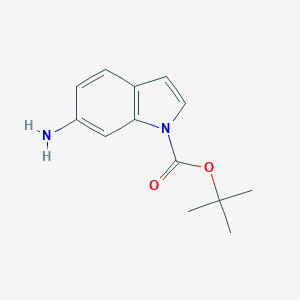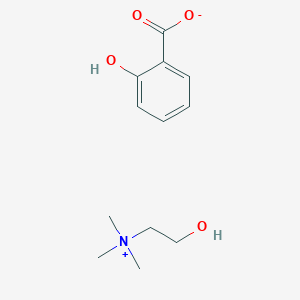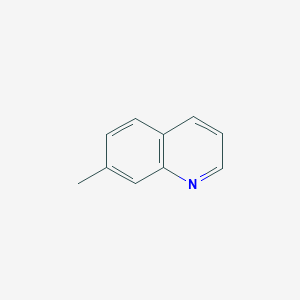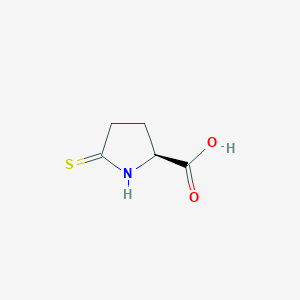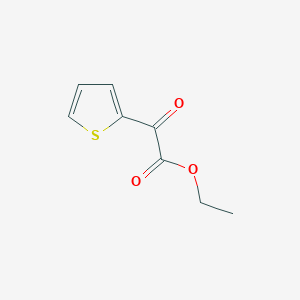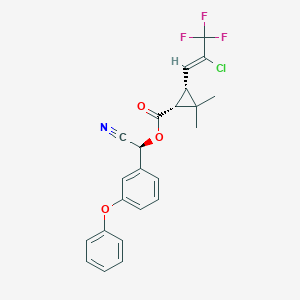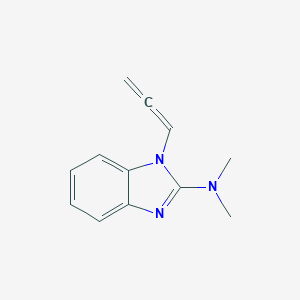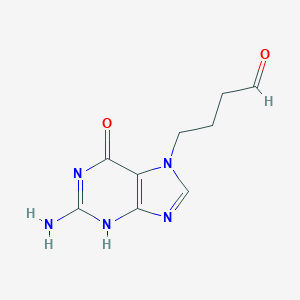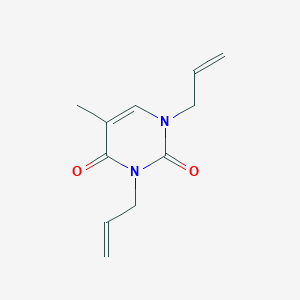
N(1),N(3)-Diallylthymine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N(1),N(3)-Diallylthymine (DAT) is a synthetic compound that has gained attention in recent years for its potential applications in scientific research. DAT belongs to the family of thymine derivatives and is known for its ability to modulate DNA structure and function.
Mecanismo De Acción
N(1),N(3)-Diallylthymine exerts its effects through its interaction with DNA. N(1),N(3)-Diallylthymine can intercalate into the DNA helix, causing changes in DNA structure and function. Additionally, N(1),N(3)-Diallylthymine can form covalent bonds with DNA, leading to DNA damage and ultimately cell death.
Efectos Bioquímicos Y Fisiológicos
N(1),N(3)-Diallylthymine has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, N(1),N(3)-Diallylthymine has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. Additionally, N(1),N(3)-Diallylthymine has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N(1),N(3)-Diallylthymine is its ease of synthesis and relatively low cost. Additionally, N(1),N(3)-Diallylthymine is stable under a wide range of conditions, making it an attractive compound for use in lab experiments. However, one of the limitations of N(1),N(3)-Diallylthymine is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on N(1),N(3)-Diallylthymine. One area of research is in the development of more effective delivery methods for N(1),N(3)-Diallylthymine, such as nanocarriers or liposomes. Additionally, further research is needed to fully understand the mechanisms underlying the anti-cancer and anti-inflammatory effects of N(1),N(3)-Diallylthymine. Finally, there is potential for N(1),N(3)-Diallylthymine to be used in combination with other compounds or therapies to enhance its effects.
Conclusion:
In conclusion, N(1),N(3)-Diallylthymine is a promising compound for scientific research with potential applications in cancer treatment, gene therapy, and the treatment of inflammatory and neurodegenerative diseases. Its ease of synthesis, stability, and low cost make it an attractive compound for use in lab experiments. Further research is needed to fully understand the mechanisms underlying its effects and to develop more effective delivery methods.
Métodos De Síntesis
The synthesis of N(1),N(3)-Diallylthymine involves the reaction of thymine with diallylamine in the presence of a catalyst. The reaction yields N(1),N(3)-Diallylthymine as a white crystalline powder with a purity of over 95%. The synthesis method is relatively simple and cost-effective, making N(1),N(3)-Diallylthymine an attractive compound for scientific research.
Aplicaciones Científicas De Investigación
N(1),N(3)-Diallylthymine has been studied extensively for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer treatment. N(1),N(3)-Diallylthymine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, N(1),N(3)-Diallylthymine has been studied for its potential use in gene therapy, as it can effectively deliver therapeutic genes to target cells.
Propiedades
Número CAS |
114066-89-6 |
|---|---|
Nombre del producto |
N(1),N(3)-Diallylthymine |
Fórmula molecular |
C11H14N2O2 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
5-methyl-1,3-bis(prop-2-enyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H14N2O2/c1-4-6-12-8-9(3)10(14)13(7-5-2)11(12)15/h4-5,8H,1-2,6-7H2,3H3 |
Clave InChI |
LPHRAHGTESHZNN-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=O)N(C1=O)CC=C)CC=C |
SMILES canónico |
CC1=CN(C(=O)N(C1=O)CC=C)CC=C |
Otros números CAS |
114066-89-6 |
Sinónimos |
N(1),N(3)-diallylthymine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



